Cas no 185212-25-3 (methyl 4-ethoxy-1H-indole-2-carboxylate)
methyl 4-ethoxy-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylicacid, 4-ethoxy-, methyl ester
- Methyl 4-ethoxy-1H-indole-2-carboxylate
- 1H-Indole-2-carboxylicacid,4-ethoxy-,methylester(9CI)
- VS-07205
- methyl4-ethoxy-1H-indole-2-carboxylate
- MFCD04967029
- AKOS000123995
- SCHEMBL7044742
- 185212-25-3
- methyl 4-ethoxyindole-2-carboxylate
- CS-0318388
- VMNUFWQWKXLZLL-UHFFFAOYSA-N
- methyl 4-ethoxy-1H-indole-2-carboxylate
-
- MDL: MFCD04967029
- Inchi: 1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
- InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC2=C1C=C(C(=O)OC)N2
Computed Properties
- Exact Mass: 219.09
- Monoisotopic Mass: 219.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.3A^2
Experimental Properties
- Color/Form: No date available
- Density: 1.2±0.1 g/cm3
- Melting Point: No date available
- Boiling Point: 380.2±22.0 °C at 760 mmHg
- Flash Point: 183.7±22.3 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
methyl 4-ethoxy-1H-indole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 4-ethoxy-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B133918-50mg |
methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B133918-100mg |
methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 100mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B133918-500mg |
methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 500mg |
$ 230.00 | 2022-04-02 | ||
| Chemenu | CM245277-5g |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 95%+ | 5g |
$711 | 2021-08-04 | |
| Matrix Scientific | 038761-500mg |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 500mg |
$189.00 | 2023-09-09 | ||
| abcr | AB384239-500 mg |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB384239-1 g |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB384239-5 g |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 5g |
€907.00 | 2023-04-25 | ||
| Chemenu | CM245277-1g |
Methyl 4-ethoxy-1H-indole-2-carboxylate |
185212-25-3 | 95%+ | 1g |
$417 | 2023-02-02 | |
| abcr | AB384239-500mg |
Methyl 4-ethoxy-1H-indole-2-carboxylate; . |
185212-25-3 | 500mg |
€269.00 | 2025-02-27 |
methyl 4-ethoxy-1H-indole-2-carboxylate Suppliers
methyl 4-ethoxy-1H-indole-2-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on methyl 4-ethoxy-1H-indole-2-carboxylate
Professional Introduction of Methyl 4-Ethoxy-1H-Indole-2-Carboxylate (CAS No. 185212-25-3)
Methyl 4-Ethoxy-1H-indole-2-carboxylate, with the CAS registry number 185212-25-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring structure, which is a heterocyclic aromatic system with two nitrogen atoms, making it a valuable building block in various synthetic processes.
The indole moiety in methyl 4-ethoxy-1H-indole-2-carboxylate is known for its ability to participate in a wide range of chemical reactions, including nucleophilic aromatic substitution, electrophilic substitution, and cycloaddition reactions. The ethoxy group at position 4 and the methyl ester at position 2 further enhance the compound's reactivity and functional diversity. These substituents make it an ideal candidate for exploring new synthetic pathways and developing advanced materials.
Recent studies have highlighted the potential of methyl 4-ethoxy-1H-indole-2-carboxylate in drug discovery. Researchers have utilized this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with neurodegenerative diseases.
In the realm of materials science, methyl 4-ethoxy-1H-indole-2-carboxylate has been employed as a monomer in the synthesis of novel polymers with unique optical and electronic properties. Its ability to form self-assembled structures has made it a subject of interest in nanotechnology research.
The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves multi-step processes that include nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an analytical standpoint, methyl 4-Ethoxyindolecarboxylate has been extensively studied using various spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These studies have provided valuable insights into its electronic structure and photophysical properties, which are crucial for applications in optoelectronics and sensors.
In conclusion, methyl 4-Ethoxyindolecarboxylate (CAS No. 185212–25–3) stands out as a multifaceted compound with promising applications across diverse scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond.
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